Cas no 21478-11-5 (L-Asparagine,N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-N2-(2-methyl-1-oxopropyl)-N2-octadecyl-)

L-Asparagine,N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- structure
21478-11-5 structure
Nome del prodotto:L-Asparagine,N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-N2-(2-methyl-1-oxopropyl)-N2-octadecyl-
Numero CAS:21478-11-5
MF:C35H56N4O5
MW:612.842949867249
CID:279020
PubChem ID:89503

L-Asparagine,N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Asparagine,N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-N2-(2-methyl-1-oxopropyl)-N2-octadecyl-
    • 2-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid
    • N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-N2-(2-methylpropionyl)-N2-octadecyl-L-asparagine
    • N~2~-(2-methylpropanoyl)-N~2~-octadecyl-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)asparagine
    • 21478-11-5
    • DTXSID20944073
    • EINECS 244-405-2
    • N~2~-(2-Methylpropanoyl)-N~2~-octadecyl-N-(5-oxo-1-phenylpyrazolidin-3-ylidene)asparagine
    • Inchi: InChI=1S/C35H56N4O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-38(34(42)28(2)3)30(35(43)44)26-32(40)36-31-27-33(41)39(37-31)29-23-20-19-21-24-29/h19-21,23-24,28,30H,4-18,22,25-27H2,1-3H3,(H,43,44)(H,36,37,40)
    • Chiave InChI: JLUISDDIQNPTPU-UHFFFAOYSA-N
    • Sorrisi: CC(C)C(N(CCCCCCCCCCCCCCCCCC)C(CC(=O)NC1CC(=O)N(C2=CC=CC=C2)N=1)C(O)=O)=O

Proprietà calcolate

  • Massa esatta: 612.42507090g/mol
  • Massa monoisotopica: 612.42507090g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 24
  • Complessità: 900
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 9.5
  • Superficie polare topologica: 119Ų
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD